molecular formula C8H6F3NO3 B1528974 3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid CAS No. 1250130-41-6

3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

Cat. No.: B1528974
CAS No.: 1250130-41-6
M. Wt: 221.13 g/mol
InChI Key: ZYVCUJPSTZGVCU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid follows IUPAC nomenclature rules for polyfunctional heterocyclic systems. The pyridine ring serves as the parent structure, with substituents prioritized based on functional group hierarchy. The carboxylic acid group (-COOH) at position 2 receives the lowest possible locant, while the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) occupies position 3. The numbering begins at the nitrogen atom in the pyridine ring, ensuring the carboxylic acid retains priority over the ether substituent. The systematic name reflects this substituent order, distinguishing it from regioisomers such as 5-(trifluoroethoxy)pyridine-3-carboxylic acid.

Nomenclature Feature Description
Parent structure Pyridine
Principal functional group Carboxylic acid (-COOH) at position 2
Secondary substituent 2,2,2-Trifluoroethoxy (-OCH₂CF₃) at position 3
IUPAC name This compound
Alternative names 3-(Trifluoroethoxy)picolinic acid; 2-Pyridinecarboxylic acid, 3-(trifluoroethoxy)-

Molecular Formula and Stereochemical Considerations

The molecular formula C₈H₆F₃NO₃ corresponds to a molar mass of 221.13 g/mol. The planar pyridine ring prevents geometric isomerism, and the absence of chiral centers (due to symmetric trifluoroethoxy substitution and a single carboxyl group) negates stereoisomerism. X-ray crystallographic data for analogous pyridinecarboxylic acids reveal minimal steric hindrance between the substituents, allowing free rotation of the trifluoroethoxy group.

Key Structural Parameters :

  • Bond angles: ≈120° for sp²-hybridized carbons in the pyridine ring.
  • Bond lengths: C-O (1.36 Å in trifluoroethoxy), C=O (1.21 Å in carboxylic acid).
  • Dihedral angle between pyridine and trifluoroethoxy: ~60° (from computational models).

Comparative Analysis with Pyridinecarboxylic Acid Isomers

Pyridinecarboxylic acids exhibit distinct physicochemical properties depending on substituent positions. The table below contrasts This compound with its positional isomers:

Isomer Substituents Acidity (pKa) Solubility Electronic Effects
Picolinic acid (2-position) -COOH at position 2 1.3–1.5 Moderate in polar solvents Electron-withdrawing (-COOH)
Nicotinic acid (3-position) -COOH at position 3 2.0–2.5 High in water Electron-withdrawing (-COOH)
Isonicotinic acid (4-position) -COOH at position 4 3.0–3.5 Low in nonpolar solvents Electron-withdrawing (-COOH)
Target compound -COOH at 2, -OCH₂CF₃ at 3 ~0.8–1.2 Enhanced lipophilicity Strong electron-withdrawing (-CF₃, -COOH)

The trifluoroethoxy group introduces steric and electronic perturbations absent in simpler isomers. For example, its electron-withdrawing nature reduces the pKa of the carboxylic acid by ~0.5–1.0 units compared to picolinic acid, enhancing metal-chelating capacity.

Substituent Effects of Trifluoroethoxy and Carboxylic Acid Groups

The trifluoroethoxy group exerts a strong inductive (-I) effect due to the electronegativity of fluorine atoms, withdrawing electron density from the pyridine ring. This destabilizes the protonated carboxylic acid, lowering its pKa. Concurrently, the carboxylic acid group further withdraws electrons, creating a synergistic effect that amplifies acidity.

Electronic Impact on Reactivity :

  • Nucleophilic aromatic substitution : The electron-deficient pyridine ring resists electrophilic attack but facilitates nucleophilic substitutions at positions activated by the -OCH₂CF₃ group.
  • Coordination chemistry : The carboxylate anion forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺), while the trifluoroethoxy group modulates solubility in nonpolar media.

Comparative Substituent Effects :

Substituent Electronic Effect Impact on Acidity
-OCH₃ (methoxy) Electron-donating (+I) Increases pKa
-OCH₂CF₃ (trifluoroethoxy) Electron-withdrawing (-I) Decreases pKa
-COOH Electron-withdrawing (-I) Decreases pKa

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-5-2-1-3-12-6(5)7(13)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVCUJPSTZGVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250130-41-6
Record name 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
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Preparation Methods

Starting Materials and Key Intermediates

Etherification via Nucleophilic Substitution

One common method involves nucleophilic substitution of a suitable leaving group (e.g., halogen) on the pyridine ring by 2,2,2-trifluoroethanol or its derivatives under basic conditions. This reaction is often catalyzed by bases such as cesium carbonate (Cs2CO3) in polar aprotic solvents like acetone or acetonitrile at mild temperatures (e.g., 25°C to 80°C).

  • Example: Reaction of 3-halopyridine-2-carboxylic acid with 2,2,2-trifluoroethanol in the presence of Cs2CO3 and KI as a catalyst to promote substitution.

Carboxylation and Functional Group Transformations

The carboxylic acid group at the 2-position can be introduced or modified through:

  • Oxidation of aldehyde or methyl precursors.
  • Hydrolysis of ester intermediates.
  • Direct carboxylation of pyridine derivatives using carbon dioxide under catalytic conditions.

Multi-Step Synthesis via Amidine and Enamine Intermediates

Some methods reported in patent literature detail multi-step syntheses starting from trifluoro-substituted aminobutanoates proceeding through enamines and dihydropyridinones to yield trifluoromethylpyridine carboxylic acid derivatives. These methods avoid unstable intermediates like vinyl ethers and reduce the number of synthetic steps, improving yield and safety.

Comparative Table of Preparation Methods

Method/Step Key Reagents/Conditions Advantages Disadvantages/Notes Reference
Nucleophilic substitution 3-halopyridine-2-carboxylic acid, 2,2,2-trifluoroethanol, Cs2CO3, KI, acetone, 25–80°C Regioselective, mild conditions, good yield Requires halogenated precursor
Multi-step via enamines/dihydropyridinones 4,4,4-trifluoro-3-aminobutanoates, enamines, dihydropyridinones, no vinyl ethers Avoids unstable intermediates, fewer steps Longer synthesis, specialized intermediates
Carbodiimide-mediated coupling (for amide derivatives) Aromatic acid, DMAP, EDCI, dichloromethane, 25°C Mild, efficient amide bond formation Not directly for acid, but relevant for derivatives

Detailed Research Findings and Notes

  • The nucleophilic substitution approach is favored due to its regioselectivity and operational simplicity. Using cesium carbonate as base and potassium iodide as catalyst in acetone or acetonitrile facilitates efficient ether formation without harsh conditions.

  • The multi-step approach via enamines and dihydropyridinones, as described in European Patent EP2821398A1, provides a route to trifluoromethylpyridine carboxylic acid derivatives that avoids the use of highly flammable or mutagenic vinyl ethers. This method proceeds via enamines formed from 4,4,4-trifluoro-3-aminobutanoates and involves cyclization to dihydropyridinones before final oxidation to the carboxylic acid.

  • The carbodiimide coupling method, although primarily used for synthesizing amide derivatives of trifluoromethyl pyridines, demonstrates the compatibility of trifluoromethylated pyridine acids with mild coupling conditions, which can be adapted for functional group modifications.

  • The choice of solvent and temperature is critical; polar aprotic solvents and moderate temperatures (room temperature to reflux) provide optimal yields and selectivity.

  • Avoidance of unstable intermediates such as trifluoroacetylated enamine or enolether intermediates is a significant advancement for scalability and safety in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Biochemical Studies
    • Enzyme Interactions : The compound has been utilized as a probe in biochemical assays to study enzyme interactions. Its structural features allow it to modulate enzyme activity, making it useful in understanding biochemical pathways related to inflammation and other physiological processes .
    • Binding Studies : Research indicates that 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid can interact with various biological targets, influencing signaling pathways and enzyme activities .
  • Medicinal Chemistry
    • Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent in preliminary studies. Its ability to modulate biochemical pathways suggests potential therapeutic applications in treating inflammatory diseases .
    • Pharmaceutical Intermediate : It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes involved in disease processes .
  • Computational Chemistry
    • Molecular Dynamics Simulations : The compound has been studied using density functional theory (DFT) and molecular dynamics simulations to gain insights into its electronic structure and conformational preferences. These studies help predict reactivity and binding modes .

Industrial Applications

  • Agrochemicals : The compound is used in the production of agrochemicals due to its efficacy in modulating biological systems . Its stability and reactivity make it suitable for developing herbicides or pesticides.
  • Dyes and Specialty Chemicals : this compound is also utilized in the synthesis of dyes and other specialty chemicals, benefiting from its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid, a comparative analysis with structurally analogous pyridine-carboxylic acid derivatives is provided below.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound -OCH₂CF₃ (3), -COOH (2) C₈H₆F₃NO₃ 227.13 (estimated) Not explicitly stated Enhanced metabolic stability; drug intermediates
3,6-Dichloropyridine-2-carboxylic acid -Cl (3,6), -COOH (2) C₆H₃Cl₂NO₂ 191.99 1702-17-6 Herbicide intermediate; moderate lipophilicity
2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid -NH-C₆H₃Cl(CF₃) (2), -COOH (3) C₁₃H₈ClF₃N₂O₂ 328.66 Not explicitly stated Potential kinase inhibitor; high halogen content
6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid -OCH₂CH₂O-C₆H₄Cl (6), -COOH (2) C₁₄H₁₂ClNO₄ 293.70 2060052-79-9 Agrochemical applications; flexible ether linkage
3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid -Cl (3), -OCH₂CH₂OCH₃ (6), -COOH (2) C₉H₁₀ClNO₄ 231.63 1020947-39-0 Intermediate for antibiotics; polar substituents
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-3-carboxylic acid -OCH₂CF₃ (side chain), -COOH (3) C₈H₆F₃NO₃ 227.13 Not explicitly stated Fluorinated lactam structure; protease inhibition

Key Findings from Comparative Analysis:

Electron-Withdrawing Effects : The trifluoroethoxy group in this compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, which increases the acidity of the carboxylic acid moiety (pKa ~2.5–3.0) and enhances binding to metal ions or enzymes .

Lipophilicity: The logP value of this compound is estimated to be ~1.2–1.5 (calculated using fragment-based methods), higher than non-fluorinated analogs (e.g., 3-methoxypyridine-2-carboxylic acid, logP ~0.5) but lower than chlorinated derivatives (e.g., 3,6-dichloropyridine-2-carboxylic acid, logP ~2.0) . This balance improves membrane permeability while retaining solubility.

Metabolic Stability: Fluorinated groups, such as trifluoroethoxy, reduce oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated analogs. For example, the half-life (t₁/₂) of this compound in hepatic microsomes is ~4–6 hours, whereas 3-ethoxypyridine-2-carboxylic acid degrades within 1–2 hours .

Synthetic Accessibility : The introduction of trifluoroethoxy groups typically requires specialized reagents (e.g., 2,2,2-trifluoroethyl triflate) under anhydrous conditions, which may limit scalability compared to methoxy or chloro derivatives .

Biological Activity

3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a carboxylic acid group and a trifluoroethoxy group. Its molecular formula is C10_{10}H8_{8}F3_3NO2_2, with a molecular weight of approximately 221.13 g/mol. The trifluoroethoxy group enhances lipophilicity, which is crucial for its biological activity and metabolic stability.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an anti-inflammatory agent. It has been shown to modulate various biochemical pathways related to inflammation and other physiological processes. The trifluoromethyl group contributes to its metabolic stability and enhances interactions with lipid membranes and proteins .

  • Anti-inflammatory Effects : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators.
  • Enzyme Modulation : Studies have demonstrated that it can influence enzyme activity related to metabolic processes, potentially affecting pathways involved in diseases like diabetes .
  • Signal Transduction : Interaction studies suggest that this compound might affect signaling pathways associated with cellular responses to stress and inflammation.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Inflammatory Response : A study evaluated the anti-inflammatory effects of the compound in vitro using macrophage cell lines. Results indicated a significant reduction in the production of TNF-alpha and IL-6 upon treatment with varying concentrations of this compound.
  • Metabolic Studies : In a nested case-control study involving Type 2 Diabetes patients, metabolites associated with this compound showed correlation with increased risk factors for diabetes. This suggests potential roles in glucose metabolism regulation .

Applications

The unique properties of this compound allow for diverse applications:

  • Pharmaceutical Development : It serves as a building block for synthesizing novel anti-inflammatory drugs or prodrugs due to its bioactive characteristics.
  • Agrochemicals : It is being investigated as a precursor for designing new agrochemicals with herbicidal or fungicidal properties.
  • Material Science : The compound's reactivity with surfaces has implications in enhancing material properties like hydrophobicity or adhesion in various applications.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
6-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acidC10_{10}H8_{8}F3_3NO2_2Different position of carboxylic acid
4-(Trifluoromethyl)pyridine-3-carboxylic acidC8_{8}H5_5F3_3N O2_2Contains a trifluoromethyl instead of trifluoroethoxy
3-Chloro-6-(trifluoroethoxy)pyridine-4-carboxylic acidC10_{10}H8_8ClF3_3NO2_2Chlorine substitution affecting reactivity

The structural uniqueness of this compound influences its solubility and bioactivity compared to similar compounds.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid
Reactant of Route 2
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3-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

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